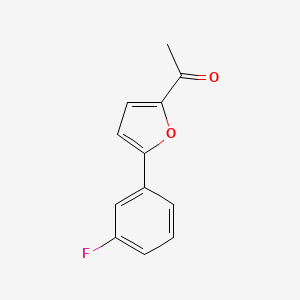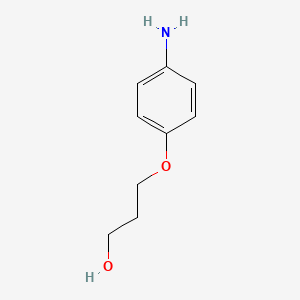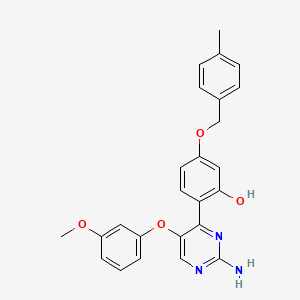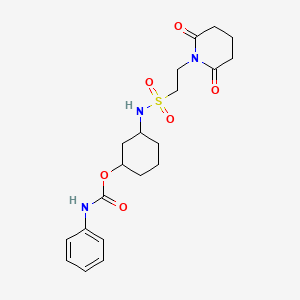![molecular formula C11H15Cl2N3O B3006152 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride CAS No. 1170292-19-9](/img/structure/B3006152.png)
3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride” is a chemical compound with the molecular formula C11H13N3O•2HCl and a molecular weight of 276.16 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O.2ClH/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14;;/h1-5,8-9H,6-7,12H2;2*1H . This indicates that the compound contains an imidazole ring (a five-membered ring with two nitrogen atoms) attached to an ethoxy group and an aniline group.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 276.16 .Aplicaciones Científicas De Investigación
Antibacterial Agents
Imidazole derivatives, including 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride , have been studied for their antibacterial properties. They are known to interfere with the synthesis of bacterial cell walls or proteins, leading to the inhibition of bacterial growth . This makes them potential candidates for developing new antibacterial drugs, especially in the face of increasing antibiotic resistance.
Antifungal Applications
Similar to their antibacterial use, imidazole compounds also exhibit antifungal activity. They can act on the cell membrane of fungi, disrupting its integrity and function. This disruption can lead to the leakage of cell contents and ultimately the death of the fungal cells . The antifungal properties make imidazole derivatives valuable in the treatment of fungal infections.
Anticancer Research
Imidazole derivatives are being explored for their potential in anticancer therapy. They can bind to various enzymes or receptors in cancer cells, affecting cell proliferation and survival . The ability to induce apoptosis or inhibit angiogenesis is particularly valuable in the development of anticancer drugs.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of imidazole derivatives are attributed to their interaction with inflammatory mediators. These compounds can modulate the activity of cyclooxygenase enzymes and reduce the production of prostaglandins, which are involved in the process of inflammation and pain .
Antiviral Properties
Imidazole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses by interfering with viral DNA or RNA synthesis. This antiviral activity is crucial for the development of treatments against viral infections .
Gastrointestinal Therapeutics
Some imidazole derivatives are used in the treatment of gastrointestinal disorders. They can inhibit proton pumps in the stomach, reducing acid secretion and providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propiedades
IUPAC Name |
3-(2-imidazol-1-ylethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14;;/h1-5,8-9H,6-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFJWXBSUTXRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)
![2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B3006072.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)



![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)



![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)

